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Introduction

NR-VO04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the
degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] NR4Al is
a key transcription factor that plays a crucial role in promoting an immunosuppressive tumor
microenvironment (TME), making it a compelling target for cancer immunotherapy.[2][3][4] NR-
V04 offers a novel therapeutic strategy by selectively targeting NR4A1 for degradation, thereby
activating an anti-tumor immune response.[4][5] This document provides detailed application
notes and protocols for the use of NR-V04 in various cancer cell lines.

Mechanism of Action

NR-V04 functions as a molecular bridge, bringing NR4A1 into proximity with the von Hippel-
Lindau (VHL) E3 ubiquitin ligase.[4][6] This induced proximity leads to the polyubiquitination of
NR4A1, marking it for degradation by the proteasome.[4][6][7] The degradation of NR4A1l
alleviates its immunosuppressive effects within the TME, leading to the enhanced infiltration
and activity of anti-tumor immune cells such as B cells and CD8+ T cells, and a reduction in
myeloid-derived suppressor cells (MDSCs).[1][2][3][4]

Data Summary: Efficacy of NR-V04 in Cancer Cell
Lines
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The following table summarizes the quantitative data on the efficacy of NR-V04 in inducing

NR4A1 degradation in various cancer cell lines.

Treatment
. Cancer . .
Cell Line Species Parameter Value Time
Type
(hours)
Human
CHL-1 Human DC50 228.5 nM 16
Melanoma
Human
A375 Human DC50 518.8 nM 16
Melanoma
Human NR4A1
WM164 Human ) Effective 16
Melanoma Degradation
Human NR4Al )
M229 Human ) Effective 16
Melanoma Degradation
Mouse NR4A1l
SM1 Mouse ) Effective 16
Melanoma Degradation
Mouse NR4A1 _
SwWi Mouse ) Effective 16
Melanoma Degradation
Mouse Colon Tumor
MC38 Adenocarcino  Mouse Growth Effective N/A (in vivo)
ma Inhibition
Tumor
Mouse ) o
B16F10 Mouse Growth Effective N/A (in vivo)
Melanoma o
Inhibition
Tumor
Mouse ) o
Yummerl.7 Mouse Growth Effective N/A (in vivo)
Melanoma o
Inhibition

DC50 (Degradation Concentration 50%) is the concentration of NR-V04 required to degrade
50% of the target protein.
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Experimental Protocols
Protocol 1: In Vitro NR4A1 Degradation Assay

This protocol details the steps to assess the degradation of NR4AL1l in cancer cell lines
following treatment with NR-V04.

Materials:

Cancer cell lines (e.g., CHL-1, A375)

o Complete cell culture medium

e NR-V04 (resuspended in DMSO)

e DMSO (vehicle control)

e Proteasome inhibitor (e.g., MG132)

e VHL E3 ligase ligand (e.g., VHL-032)

e Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

o BCA protein assay kit

o SDS-PAGE gels

e Transfer buffer

e PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (anti-NR4A1, anti-VHL, anti-B-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate
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Procedure:

o Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80%
confluency at the time of harvest.

e Cell Treatment:

o For dose-response experiments, treat the cells with increasing concentrations of NR-V04
(e.g., 0, 50, 100, 250, 500, 1000 nM) for 16 hours. Include a DMSO-only control.

o For time-course experiments, treat cells with a fixed concentration of NR-V04 (e.g., 500
nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

o To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., 0.5
UM MG132) or a VHL ligand (e.g., 10 uM VHL-032) for 10 minutes before adding NR-V04.

[416]1[7]

e Cell Lysis:

[¢]

After treatment, wash the cells twice with ice-cold PBS.

[¢]

Add 100-200 pL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

[e]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

o

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
e Protein Quantification:

o Transfer the supernatant to a new tube.

o Determine the protein concentration of each lysate using a BCA protein assay.
e Western Blotting:

o Normalize the protein concentrations and prepare samples for SDS-PAGE.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against NR4A1, VHL, and a loading
control (e.g., B-actin) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Visualize the protein bands using a chemiluminescent substrate and an imaging system.

o Data Analysis: Quantify the band intensities using densitometry software and normalize to
the loading control. Calculate the DC50 value for NR4A1 degradation.

Protocol 2: Proximity Ligation Assay (PLA) for Ternary
Complex Formation

This protocol is to visualize the NR-V04-induced ternary complex formation between NR4A1
and VHL in cells.

Materials:

e Cancer cell lines (e.g., CHL-1, A375)
e Chamber slides

e NR-V04

o Celastrol (negative control)

e DMSO (vehicle control)

e MG132

e Formaldehyde
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e Triton X-100

e PLA probes (anti-NR4A1 and anti-VHL)
 Ligation and amplification reagents (Duolink®)
o DAPI

e Fluorescence microscope

Procedure:

o Cell Seeding and Treatment: Seed cells on chamber slides. Pre-treat with 0.5 uM MG132 for
10 minutes, followed by treatment with DMSO, 500 nM celastrol, or 500 nM NR-V04 for 16
hours.[8]

o Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with
0.1% Triton X-100.

e PLA Protocol: Follow the manufacturer's instructions for the Duolink® PLA kit. This will
involve blocking, incubation with primary antibodies (anti-NR4A1 and anti-VHL), incubation
with PLA probes, ligation, and amplification with fluorescently labeled oligonucleotides.

» Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the PLA signals
(indicating protein-protein proximity) using a fluorescence microscope. Strong fluorescent
signals indicate the formation of the NR4A1-NR-V04-VHL ternary complex.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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